molecular formula C9H8BrClO2 B136140 Methyl 2-(bromomethyl)-4-chlorobenzoate CAS No. 145908-29-8

Methyl 2-(bromomethyl)-4-chlorobenzoate

Cat. No.: B136140
CAS No.: 145908-29-8
M. Wt: 263.51 g/mol
InChI Key: LGLIPOQXOPCFRN-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-4-chlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromomethyl group and a chlorine atom attached to a benzoate ester

Mechanism of Action

Target of Action

Methyl 2-(bromomethyl)-4-chlorobenzoate is a complex organic compound that can interact with various targets. It’s worth noting that similar compounds have been used in the synthesis of drugs that target proteins like Cereblon .

Mode of Action

It’s known that bromomethyl groups can participate in various chemical reactions, such as the suzuki–miyaura cross-coupling . In this reaction, the bromomethyl group acts as an electrophile, reacting with a boron reagent to form a new carbon-carbon bond .

Biochemical Pathways

Compounds with bromomethyl groups are often used in organic synthesis, including the synthesis of pharmaceuticals . These compounds can affect a variety of biochemical pathways depending on their structure and the nature of the other functional groups present.

Pharmacokinetics

Similar compounds are known to have high gi absorption . The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transporters in the body.

Result of Action

Bromomethyl compounds can alkylate various biological molecules, potentially leading to a variety of cellular effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. Its volatility and flammability could also be factors in its stability and action .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(bromomethyl)-4-chlorobenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-chlorobenzoate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.

Another method involves the reaction of methyl 4-chlorobenzoate with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction proceeds via a radical mechanism, leading to the bromomethylation of the benzoate ester.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions using bromine or N-bromosuccinimide. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(bromomethyl)-4-chlorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new compounds.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

    Oxidation: Oxidation of the bromomethyl group can be achieved using oxidizing agents such as potassium permanganate (KMnO4), resulting in the formation of carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of the bromomethyl group.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is used for the oxidation reactions.

Major Products Formed

    Nucleophilic Substitution: Products such as azides, thiocyanates, and ethers are formed.

    Reduction: The corresponding alcohol, methyl 2-(hydroxymethyl)-4-chlorobenzoate, is formed.

    Oxidation: The corresponding carboxylic acid, methyl 2-(carboxymethyl)-4-chlorobenzoate, is formed.

Scientific Research Applications

Methyl 2-(bromomethyl)-4-chlorobenzoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its ability to undergo various chemical transformations.

    Material Science: It is used in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: The compound is used in biochemical studies to investigate the effects of bromomethyl and chlorobenzoate groups on biological systems.

Comparison with Similar Compounds

Methyl 2-(bromomethyl)-4-chlorobenzoate can be compared with similar compounds such as:

    Methyl 2-(bromomethyl)benzoate: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    Methyl 4-chlorobenzoate: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.

    Methyl 2-(chloromethyl)-4-chlorobenzoate: Contains a chloromethyl group instead of a bromomethyl group, resulting in different reactivity and reaction conditions.

The presence of both bromomethyl and chlorine groups in this compound makes it unique and versatile for various chemical transformations.

Properties

IUPAC Name

methyl 2-(bromomethyl)-4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-13-9(12)8-3-2-7(11)4-6(8)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLIPOQXOPCFRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609909
Record name Methyl 2-(bromomethyl)-4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145908-29-8
Record name Methyl 2-(bromomethyl)-4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(Step 2) A solution of N-bromosuccinimide (6.33 g), 2,2′-azobis(isobutyronitrile) (0.27 g) and methyl 4-chloro-2-methylbenzoate obtained in Step 1 (5.05 g) in t-butyl acetate (80 ml) was stirred overnight at 90° C. The mixture was allowed to cool to room temperature, poured into aqueous sodium hydrogen carbonate solution, and extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over magnesium sulfate, and filtered. The solvent was evaporated under reduced pressure. The residue was purified by silica gel chromatography (ethyl acetate:hexane=0:1-3:17) to give methyl 4-chloro-2-bromomethylbenzoate (6.05 g) as a white solid.
Quantity
6.33 g
Type
reactant
Reaction Step One
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.27 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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